molecular formula C15H18N2S B1490667 1-Benzyl-3-(2-thienyl)piperazine CAS No. 1248907-97-2

1-Benzyl-3-(2-thienyl)piperazine

Cat. No.: B1490667
CAS No.: 1248907-97-2
M. Wt: 258.4 g/mol
InChI Key: BBZZPAYGUJCNOB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-thienyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 2-thienyl (thiophene) substituent at the N3 position.

Properties

IUPAC Name

1-benzyl-3-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-5-13(6-3-1)11-17-9-8-16-14(12-17)15-7-4-10-18-15/h1-7,10,14,16H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZPAYGUJCNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-thienyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-thienylamine with benzyl chloride in the presence of a base, such as triethylamine, to form the benzylated piperazine derivative. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced purification techniques, such as column chromatography or recrystallization, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-thienyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thienyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of the thienyl group can lead to the formation of thiophene derivatives.

  • Reduction: Reduction reactions can produce piperazine derivatives with reduced thienyl groups.

  • Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-3-(2-thienyl)piperazine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

1-Benzyl-3-(2-thienyl)piperazine can be compared with other similar compounds, such as benzylpiperazine and other substituted piperazines. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific thienyl group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects at the N1 Position

The N1 benzyl group distinguishes this compound from analogues with simpler alkyl or aryl substitutions. For example:

  • This analogue was a precursor in the synthesis of thiophene-containing antidepressants like CGS 11049A, which exhibited stronger presynaptic α-receptor binding than mianserin .
  • 1-(4-Methoxyphenyl)piperazine () : The electron-donating methoxy group enhances solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation.
Table 1: N1-Substituted Piperazine Analogues
Compound N1 Substituent Key Properties
1-Benzyl-3-(2-thienyl)piperazine Benzyl Enhanced lipophilicity; potential for CNS penetration
1-Methyl-3-(2-thienyl)piperazine Methyl Reduced steric hindrance; used in antidepressant synthesis
1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl Improved solubility; lower metabolic stability

Substituent Effects at the N3 Position

The 2-thienyl group at N3 is a critical pharmacophore. Comparisons include:

  • 1-Benzyl-3-phenylpiperazine () : Replacing thienyl with phenyl removes the sulfur atom’s electron-rich character, altering electronic distribution and receptor interactions. Phenyl-substituted derivatives often show reduced affinity for serotonin or α-adrenergic receptors compared to thienyl analogues .
  • 1-Benzyl-3-(trifluoroethyl)piperazine () : The trifluoroethyl group increases electronegativity and metabolic resistance but may reduce aromatic π-π stacking interactions critical for receptor binding.
Table 2: N3-Substituted Piperazine Analogues
Compound N3 Substituent Key Properties
This compound 2-Thienyl Enhanced electron density; improved receptor binding
1-Benzyl-3-phenylpiperazine Phenyl Lower electronic complexity; reduced receptor affinity
1-Benzyl-3-(trifluoroethyl)piperazine Trifluoroethyl High metabolic stability; potential for prolonged half-life

Biological Activity

1-Benzyl-3-(2-thienyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a benzyl group and a thienyl group. The synthesis typically involves the reaction of benzyl chloride with 3-(2-thienyl)piperazine under basic conditions, leading to the formation of the desired compound.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI) and has shown affinity for histamine receptors, which could facilitate its use in treating mood disorders and other neurological conditions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thienyl moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined through standard microbiological assays.

CompoundMIC (μg/mL)Activity Against
This compound32Staphylococcus aureus
This compound64Escherichia coli
Control (Ampicillin)8Staphylococcus aureus

Neurological Effects

Research has indicated that this compound may exhibit neuroprotective effects. A study involving in vitro models of neurodegeneration suggested that it could reduce neuronal apoptosis induced by oxidative stress. The mechanism appears to involve modulation of neurotransmitter levels and inhibition of pro-apoptotic signaling pathways.

Case Studies

  • Neuroprotective Effects : A study published in Journal of Neurochemistry reported that treatment with this compound resulted in a significant reduction in markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Efficacy : In another investigation, derivatives of this compound were tested against clinical isolates of Candida albicans. The results showed that while some derivatives were ineffective, others exhibited moderate antifungal activity, indicating the need for further structural optimization.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests in rodents indicate a high LD50 (>2000 mg/kg), suggesting low acute toxicity. However, further studies are required to evaluate chronic exposure effects and potential long-term impacts on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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